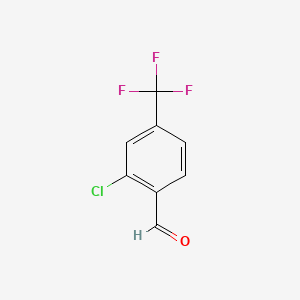

2-氯-4-(三氟甲基)苯甲醛

概述

描述

2-Chloro-4-(trifluoromethyl)benzaldehyde, also known as 2C4TFMB, is an organic compound belonging to the aryl aldehyde family. It is a colorless liquid with a pungent odor and is used in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used as an intermediate in the synthesis of other compounds, such as 2-chloro-4-fluorobenzaldehyde. 2C4TFMB is a non-toxic compound, and its use in laboratory experiments has been increasing in recent years.

科学研究应用

医药中间体

2-氯-4-(三氟甲基)苯甲醛用作合成各种医药化合物的中间体 . 它在药物生产中起着至关重要的作用,有助于最终产品的结构多样性和复杂性。

动力学研究

该化合物是醇不对称合成动力学研究中的一种有用试剂 . 它有助于研究人员了解这些合成反应机理和速率决定步骤。

维蒂希反应

2-氯-4-(三氟甲基)苯甲醛已被用于通过维蒂希反应制备各种化合物 . 维蒂希反应是将醛或酮转化为烯烃的广泛使用的方法。

含氟化合物合成

2-氯-4-(三氟甲基)苯甲醛中的三氟甲基使其成为合成含氟有机化合物的宝贵化合物 . 含氟化合物在医药、农药和催化方面有广泛的应用 .

FDA 批准药物的合成

三氟甲基是许多 FDA 批准药物的常见特征 . 因此,2-氯-4-(三氟甲基)苯甲醛有可能用于这些药物的合成。

有机氟化学研究

2-氯-4-(三氟甲基)苯甲醛是有机氟化学领域中的宝贵化合物 . 氟的独特性质使含氟化合物成为该领域研究的有趣课题。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with respiratory tract cells or associated biochemical pathways.

Mode of Action

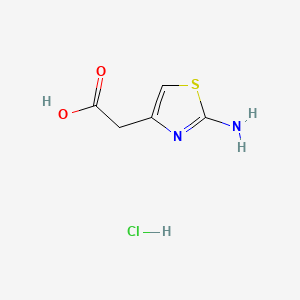

It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1h-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the targets.

Pharmacokinetics

Its physical properties such as its liquid form and density (1435 g/mL at 25 °C (lit)) may influence its bioavailability and pharmacokinetics.

Result of Action

It is known to cause irritation to the skin, eyes, and respiratory system , indicating that it may induce cellular responses related to inflammation and irritation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)benzaldehyde. For instance, its reactivity may be affected by the presence of other chemicals in the environment. Additionally, its physical state and stability may be influenced by temperature and pressure conditions .

生化分析

Biochemical Properties

2-Chloro-4-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of mitochondrial electron transport at the cytochrome bc1 complex . This interaction can affect the overall energy production within cells. The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool in studying biochemical pathways and cellular metabolism.

Cellular Effects

The effects of 2-Chloro-4-(trifluoromethyl)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the mitochondrial electron transport chain can lead to alterations in ATP production, which in turn affects cellular energy levels and metabolic activities .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(trifluoromethyl)benzaldehyde exerts its effects through binding interactions with biomolecules. It inhibits the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain . This inhibition disrupts the normal flow of electrons, leading to reduced ATP production and altered cellular metabolism. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(trifluoromethyl)benzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may undergo chemical changes that affect its potency and efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect cellular metabolism. At higher doses, it can induce toxic or adverse effects, including respiratory tract irritation, skin corrosion, and serious eye damage . These threshold effects are crucial for determining safe and effective dosage levels in experimental studies.

Metabolic Pathways

2-Chloro-4-(trifluoromethyl)benzaldehyde is involved in specific metabolic pathways, particularly those related to mitochondrial function. It interacts with enzymes and cofactors within the electron transport chain, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a tool for studying cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 2-Chloro-4-(trifluoromethyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Chloro-4-(trifluoromethyl)benzaldehyde is primarily within the mitochondria, where it exerts its inhibitory effects on the electron transport chain . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function. This localization is critical for understanding the compound’s role in cellular metabolism and energy production.

属性

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPHWVSJASKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517429 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82096-91-1 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)